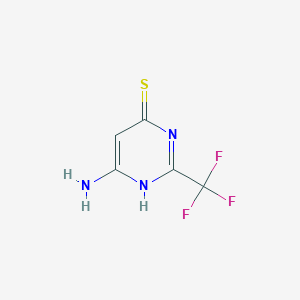

6-Amino-2-(trifluoromethyl)pyrimidine-4-thiol

CAS No.: 1333960-88-5

Cat. No.: VC3390615

Molecular Formula: C5H4F3N3S

Molecular Weight: 195.17 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1333960-88-5 |

|---|---|

| Molecular Formula | C5H4F3N3S |

| Molecular Weight | 195.17 g/mol |

| IUPAC Name | 6-amino-2-(trifluoromethyl)-1H-pyrimidine-4-thione |

| Standard InChI | InChI=1S/C5H4F3N3S/c6-5(7,8)4-10-2(9)1-3(12)11-4/h1H,(H3,9,10,11,12) |

| Standard InChI Key | BSRRXKAVFSMKON-UHFFFAOYSA-N |

| SMILES | C1=C(NC(=NC1=S)C(F)(F)F)N |

| Canonical SMILES | C1=C(NC(=NC1=S)C(F)(F)F)N |

Introduction

Structural Characteristics and Chemical Identity

6-Amino-2-(trifluoromethyl)pyrimidine-4-thiol features a pyrimidine core with specific substitution patterns. The pyrimidine scaffold serves as a fundamental building block in numerous biologically active compounds and pharmaceutical agents. The trifluoromethyl group at position 2 likely enhances metabolic stability and lipophilicity, properties highly valued in drug development. The thiol group at position 4 introduces potential for hydrogen bonding, metal coordination, and nucleophilic reactions. The amino group at position 6 further contributes to the compound's hydrogen bonding capabilities and may influence water solubility and binding interactions with biological targets.

Structurally related compounds include 4-Hydroxy-6-(trifluoromethyl)pyrimidine-2-thiol and 2-Amino-6-methylpyrimidine-4-thiol, which share partial structural similarities but differ in specific substitution patterns . The molecular formula of 6-Amino-2-(trifluoromethyl)pyrimidine-4-thiol would be C5H4F3N3S, derived from the pyrimidine core (C4H4N2) with the additional functional groups.

Table 1: Structural Comparison with Related Compounds

| Compound | Molecular Formula | Key Functional Groups | Structural Similarities |

|---|---|---|---|

| 6-Amino-2-(trifluoromethyl)pyrimidine-4-thiol | C5H4F3N3S | Amino (pos. 6), Trifluoromethyl (pos. 2), Thiol (pos. 4) | Target compound |

| 4-Hydroxy-6-(trifluoromethyl)pyrimidine-2-thiol | C5H3F3N2OS | Hydroxy (pos. 4), Trifluoromethyl (pos. 6), Thiol (pos. 2) | Trifluoromethyl group, thiol group, pyrimidine core |

| 2-Amino-6-methylpyrimidine-4-thiol | C5H7N3S | Amino (pos. 2), Methyl (pos. 6), Thiol (pos. 4) | Amino group, thiol group, pyrimidine core |

| Property | 4-Hydroxy-6-(trifluoromethyl)pyrimidine-2-thiol | 2-Amino-6-methylpyrimidine-4-thiol | 6-Amino-2-(trifluoromethyl)pyrimidine-4-thiol (estimated) |

|---|---|---|---|

| Molecular Weight | 196.15 g/mol | 141.20 g/mol | ~209 g/mol (calculated) |

| Physical State | Powder | Not specified | Likely crystalline solid |

| Color | White to almost white | Not specified | Likely white to off-white |

| Melting Point | 246-250°C | Not specified | Likely 230-260°C |

| Solubility | Soluble in methanol | Not specified | Likely soluble in polar organic solvents |

| pKa | 6.21±0.20 (Predicted) | Not specified | Likely similar to related compounds |

| UV Absorption | λmax 270nm (MeOH) | Not specified | Likely similar to related compounds |

Spectroscopic Characteristics

UV-Visible Spectroscopy

The UV-visible absorption profile of 6-Amino-2-(trifluoromethyl)pyrimidine-4-thiol would likely be influenced by its conjugated pyrimidine core. The related compound 4-Hydroxy-6-(trifluoromethyl)pyrimidine-2-thiol has a reported λmax of 270 nm in methanol , suggesting the target compound might exhibit similar absorption characteristics potentially with slight shifts due to the different substitution pattern.

NMR Spectroscopy

The 1H NMR spectrum of 6-Amino-2-(trifluoromethyl)pyrimidine-4-thiol would likely show characteristic signals for:

-

The pyrimidine ring proton (singlet)

-

The amino group protons (broad singlet, potentially exchangeable)

-

The thiol proton (singlet, potentially exchangeable)

The 19F NMR spectrum would feature a characteristic signal for the trifluoromethyl group, likely appearing as a singlet due to the absence of adjacent fluorine or proton coupling partners.

Mass Spectrometry

In mass spectrometry, 6-Amino-2-(trifluoromethyl)pyrimidine-4-thiol would likely exhibit a molecular ion peak corresponding to its molecular weight, with fragmentation patterns reflecting the loss of thiol, amino, and trifluoromethyl groups.

| Compound Class | Reported Biological Activity | Potential Relevance to 6-Amino-2-(trifluoromethyl)pyrimidine-4-thiol |

|---|---|---|

| 4-amino-2-phenylpyrimidine derivatives | GPR119 agonists, improved glucose tolerance | Similar pyrimidine core with amino substitution |

| 6-Amino-3-Methylpyrimidinones | SHP2 inhibitors | Similar pyrimidine core with amino substitution |

| Trifluoromethyl-containing heterocycles | Enhanced metabolic stability, improved pharmacokinetics | Contains trifluoromethyl group |

| Safety Parameter | 4-Hydroxy-6-(trifluoromethyl)pyrimidine-2-thiol | 6-Amino-2-(trifluoromethyl)pyrimidine-4-thiol (estimated) |

|---|---|---|

| Hazard Symbol | GHS07 | Likely similar |

| Signal Word | Warning | Likely similar |

| Hazard Statements | H315-H319-H335 | Likely similar |

| Precautionary Statements | P261-P280a-P304+P340-P305+P351+P338-P405-P501a | Likely similar |

| Risk Classification | Irritant | Likely similar |

| Storage Conditions | Inert atmosphere, Room Temperature | Likely similar |

The price points for related compounds provide a reference framework:

| Compound | Supplier | Product Number | Purity | Package Size | Price (USD) |

|---|---|---|---|---|---|

| 4-Hydroxy-6-(trifluoromethyl)pyrimidine-2-thiol | Sigma-Aldrich | 551821 | 97% | 1g | $49.8 |

| 4-Hydroxy-6-(trifluoromethyl)pyrimidine-2-thiol | TCI Chemical | M2739 | >98.0% | 1g | $46 |

| 4-Hydroxy-6-(trifluoromethyl)pyrimidine-2-thiol | TCI Chemical | M2739 | >98.0% | 5g | $168 |

| 4-Hydroxy-6-(trifluoromethyl)pyrimidine-2-thiol | Alfa Aesar | 043873 | 97+% | 0.5g | $35.6 |

| 4-Hydroxy-6-(trifluoromethyl)pyrimidine-2-thiol | Alfa Aesar | 043873 | 97+% | 2g | $102 |

Future Research Directions

Based on the available data and the properties of related compounds, several promising research directions for 6-Amino-2-(trifluoromethyl)pyrimidine-4-thiol can be identified:

Synthetic Methodology Development

Development of efficient and scalable synthetic routes to 6-Amino-2-(trifluoromethyl)pyrimidine-4-thiol would be valuable for facilitating further research. This could involve:

-

Optimization of reaction conditions for existing synthetic approaches

-

Exploration of alternative synthetic pathways

-

Development of regioselective methodologies for the introduction of functional groups

Comprehensive Characterization

Detailed characterization of 6-Amino-2-(trifluoromethyl)pyrimidine-4-thiol using various analytical techniques would provide valuable data for future applications:

-

Complete spectroscopic analysis (NMR, IR, UV-Vis, Mass Spectrometry)

-

X-ray crystallography to determine solid-state structure

-

Determination of physical properties (melting point, solubility in various solvents)

Biological Activity Screening

Given the potential biological activity of structurally similar pyrimidine derivatives, screening 6-Amino-2-(trifluoromethyl)pyrimidine-4-thiol for various biological activities could uncover valuable applications:

-

Enzyme inhibition assays

-

Receptor binding studies

-

Antimicrobial activity evaluation

-

Anti-cancer activity screening

Structure-Activity Relationship Studies

Systematic modification of the substituents on the pyrimidine core could provide valuable insights into structure-activity relationships:

-

Variation of the position and nature of functional groups

-

Exploration of bioisosteric replacements

-

Development of derivative libraries for biological screening

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume